![molecular formula C7H16Cl2N2O B2914630 (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 2173637-22-2](/img/structure/B2914630.png)
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
Mechanism of Action
The mechanism of action of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is not fully understood. However, it is believed to act as a neurotransmitter and modulate the activity of certain receptors in the brain. It has been shown to bind to the nicotinic acetylcholine receptor and the dopamine transporter, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to changes in mood and behavior. It has also been shown to modulate the activity of certain receptors in the brain, which can affect the way that neurotransmitters are processed.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride in lab experiments is its ability to modulate neurotransmitter activity in the brain. This can be useful in studying the effects of drugs on the brain and in developing new drugs for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which requires expertise in organic chemistry and specialized laboratory equipment.
Future Directions
There are several future directions for research involving (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride. One direction is to further explore its mechanism of action and its effects on neurotransmitter activity in the brain. Another direction is to use this compound in the development of new drugs for the treatment of various diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride involves a series of chemical reactions. The first step involves the reaction of oxetan-3-ol with sodium hydride to form the corresponding sodium alkoxide. The second step involves the reaction of the sodium alkoxide with pyrrolidine to form the desired product, which is then converted to the dihydrochloride salt form. The overall synthesis method is a complex process that requires expertise in organic chemistry and specific laboratory equipment.
Scientific Research Applications
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been used to study the role of neurotransmitters in the brain. It has also been used in studies related to drug addiction and the effects of drugs on the brain. Additionally, this compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-8-3-6(1)9-7-4-10-5-7;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXREQMOSFRTNI-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2COC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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